3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide
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Overview
Description
3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide is a synthetic organic compound that belongs to the class of isoxazole derivatives Isoxazole compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide typically involves multiple steps:
Formation of the Isoxazole Ring: The isoxazole ring can be synthesized through a cyclization reaction involving a β-keto ester and hydroxylamine.
Substitution Reactions: The 3,5-dimethyl groups are introduced via alkylation reactions.
Formation of the Pyrimidine Ring: The pyrimidine ring is synthesized separately, often starting from a suitable nitrile or amidine precursor.
Coupling Reaction: The final step involves coupling the isoxazole and pyrimidine rings through an amide bond formation, typically using reagents like EDCI or DCC in the presence of a base.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups on the isoxazole ring.
Reduction: Reduction reactions may target the carbonyl group in the amide linkage.
Substitution: The ethoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often in the presence of a base like sodium hydride (NaH).
Major Products
Oxidation: Products may include carboxylic acids or ketones.
Reduction: Products may include alcohols or amines.
Substitution: Products will vary depending on the nucleophile used.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide would depend on its specific application. In medicinal chemistry, it may interact with specific molecular targets such as enzymes or receptors, modulating their activity. The isoxazole and pyrimidine rings are known to interact with biological macromolecules, potentially affecting signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
3-(3,5-dimethylisoxazol-4-yl)-N-(4-pyridyl)propanamide: Similar structure but with a pyridine ring instead of a pyrimidine ring.
3-(3,5-dimethylisoxazol-4-yl)-N-(6-methoxypyrimidin-4-yl)propanamide: Similar structure but with a methoxy group instead of an ethoxy group.
Uniqueness
3-(3,5-dimethylisoxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide is unique due to the specific combination of the isoxazole and pyrimidine rings, along with the ethoxy substituent. This unique structure may confer distinct biological activities and chemical reactivity compared to similar compounds.
Properties
IUPAC Name |
3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(6-ethoxypyrimidin-4-yl)propanamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c1-4-20-14-7-12(15-8-16-14)17-13(19)6-5-11-9(2)18-21-10(11)3/h7-8H,4-6H2,1-3H3,(H,15,16,17,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPBBHEQIPOTRAM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=NC=NC(=C1)NC(=O)CCC2=C(ON=C2C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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